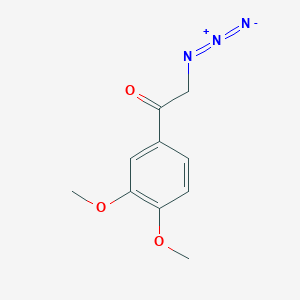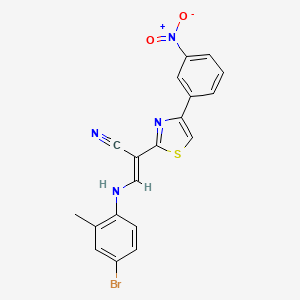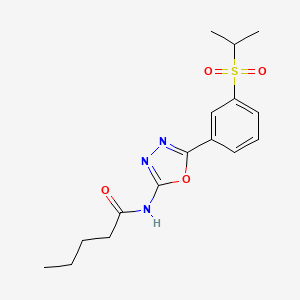
2-Azido-1-(3,4-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-1-(3,4-dimethoxyphenyl)ethanone, also known as 2-Azido-DMPE, is an organic compound containing an azido group at the 2-position of the ethanone ring. It is an important synthetic intermediate used in a variety of synthetic methods, including the synthesis of polymers, functionalized molecules, and drug compounds. The azido group is a highly reactive functional group, making 2-Azido-DMPE a useful reagent in a variety of organic reactions. In addition to its synthetic utility, 2-Azido-DMPE has been studied for its potential applications in drug development and biochemistry.
Aplicaciones Científicas De Investigación
2-Azido-1-(3,4-dimethoxyphenyl)ethanone has been studied for its potential applications in drug development and biochemistry. In particular, it has been investigated as a potential drug target for cancer therapy. Additionally, this compound has been studied for its potential applications in chemical biology and drug delivery. For example, it has been used as a linker molecule in the synthesis of polymers for drug delivery.
Mecanismo De Acción
The mechanism of action of 2-Azido-1-(3,4-dimethoxyphenyl)ethanone is not well understood. However, it is believed that the azido group is able to react with nucleophiles, leading to the formation of new covalent bonds. This reaction is believed to be the basis for the drug-like properties of this compound. Additionally, the azido group is thought to be able to form hydrogen bonds with other molecules, leading to increased solubility and stability of the compound.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential effects on cancer cells. In one study, this compound was found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential effects on inflammation and immune responses. In one study, this compound was found to reduce inflammation and improve immune responses in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Azido-1-(3,4-dimethoxyphenyl)ethanone in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, making it a cost-effective choice for many synthetic methods. Additionally, it is a highly reactive functional group, making it useful for a variety of organic reactions. Finally, it is a relatively stable compound, making it suitable for storage and transportation.
However, there are also some limitations to the use of this compound in laboratory experiments. First, its reactivity can lead to unwanted side reactions. Additionally, the azido group is highly reactive and can be difficult to control in some reactions. Finally, the compound is toxic and should be handled with care.
Direcciones Futuras
There are many potential future directions for 2-Azido-1-(3,4-dimethoxyphenyl)ethanone. First, it could be used as a linker molecule in the synthesis of polymers for drug delivery. Additionally, it could be used as a reagent in the synthesis of drug compounds. Finally, it could be studied for its potential applications in cancer therapy and other areas of biochemistry and medicine.
Métodos De Síntesis
2-Azido-1-(3,4-dimethoxyphenyl)ethanone can be synthesized in a variety of ways. One method involves the reaction of 2-hydroxy-1-(3,4-dimethoxyphenyl)ethanone with sodium azide in the presence of an acid catalyst. Another method involves the reaction of 2-methoxy-1-(3,4-dimethoxyphenyl)ethanone with sodium azide in the presence of an acid catalyst. Additionally, this compound can be synthesized by the reaction of 2-chloro-1-(3,4-dimethoxyphenyl)ethanone with sodium azide in the presence of an acid catalyst.
Propiedades
IUPAC Name |
2-azido-1-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-15-9-4-3-7(5-10(9)16-2)8(14)6-12-13-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJSNOIUDTXZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN=[N+]=[N-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)



![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea](/img/structure/B2616846.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)
![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)


![(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2616854.png)

![[2-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-(4-fluorophenyl)cyanamide](/img/structure/B2616858.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)